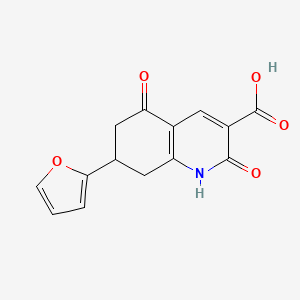

7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

説明

特性

IUPAC Name |

7-(furan-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-11-5-7(12-2-1-3-20-12)4-10-8(11)6-9(14(18)19)13(17)15-10/h1-3,6-7H,4-5H2,(H,15,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGFGVFESDDKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC(=O)C(=C2)C(=O)O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, which can be synthesized from furfural, a biomass-derived chemical. The furan ring is then subjected to various chemical transformations, including formylation and cyclization, to form the hexahydroquinoline structure .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production, particularly in the pharmaceutical industry.

化学反応の分析

Types of Reactions

7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl groups in the hexahydroquinoline structure can be reduced to form alcohols.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, and substituted hexahydroquinoline compounds, which can be further utilized in different chemical applications.

科学的研究の応用

Structural Characteristics

The molecular formula of 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is C₁₄H₁₁NO₅ with a molecular weight of 273.24 g/mol. Its structure includes:

- Hexahydroquinoline Ring : A bicyclic system known for various biological activities.

- Furan Ring : A five-membered heterocycle contributing to the compound’s reactivity.

- Carboxylic Acid and Ketone Groups : Functional groups that enhance interaction with biological targets.

Antioxidant Activity

The presence of multiple functional groups in 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid suggests potential antioxidant properties. Compounds in this class can act as electron donors in free radical reactions . This property may have implications for developing therapies aimed at oxidative stress-related diseases.

Interaction with G Protein-Coupled Receptors (GPCRs)

Studies show that hexahydroquinoline derivatives can interact with various GPCRs. These receptors are crucial in regulating metabolic processes and inflammatory responses. For example:

- The interaction of similar compounds with free fatty acid receptors (FFA2/GPR43 and FFA3/GPR41) indicates potential applications in metabolic disorders and inflammation .

Therapeutic Potential

Given its structural attributes and biological activities, 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid may serve as a lead compound for developing new therapeutic agents. Its multitarget activity could enhance efficacy by addressing multiple pathways simultaneously .

Case Studies and Comparative Analysis

While specific case studies on 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid are scarce due to its recent emergence in research contexts, comparative studies with structurally related compounds provide insights into its potential applications.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dioxo-1,4,5,6,7,8-Hexahydroquinoline | Similar hexahydroquinoline core | Lacks furan substituent |

| 5-Oxo-1-(furan-2-yl)-1H-pyrrole | Contains furan but different ring structure | More aromatic character |

| N-(Furan-2-ylmethyl)-4-methylbenzothiazine | Furan substitution but different core structure | Exhibits different biological activity due to thiazine ring |

The uniqueness of 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid lies in its specific combination of functional groups and its potential multitarget receptor activity which may provide broader therapeutic applications compared to its analogs .

作用機序

The mechanism of action of 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and hexahydroquinoline structure allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

Similar compounds include other furan derivatives and hexahydroquinoline analogs, such as:

- 2,5-Furandicarboxylic acid

- 2,5-Dimethylfuran

- Hexahydroquinoline derivatives

Uniqueness

What sets 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid apart is its unique combination of the furan ring and hexahydroquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

生物活性

The compound 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid , with the CAS number 924872-08-2 , is a member of the quinoline family and has garnered attention due to its potential biological activities. This article will explore its biological activity, including its structure, synthesis, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is , with a molecular weight of 273.24 g/mol . The compound features a fused quinoline structure with a furan substituent that may contribute to its biological properties.

Structural Representation

| Property | Value |

|---|---|

| CAS Number | 924872-08-2 |

| Molecular Formula | C₁₄H₁₁NO₅ |

| Molecular Weight | 273.24 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit antimicrobial properties. A study focused on various quinoline derivatives demonstrated significant antibacterial and antifungal activities against several pathogens. The structural features of these compounds were analyzed to understand their efficacy better .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity has been evaluated through in vitro studies. Quinoline derivatives have shown the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) pathways, which are crucial in inflammatory responses. The inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages was notably significant .

Anticancer Properties

Quinoline derivatives, including those similar to 7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action involves the modulation of various signaling pathways related to cell proliferation and survival .

Case Studies

- Study on Antitumor Activity : A specific derivative demonstrated cytotoxic effects against MCF-7 cells with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .

- In Vivo Evaluation : In vivo studies using animal models have shown that quinoline derivatives can effectively reduce tumor size and improve survival rates in treated groups compared to controls .

Q & A

Basic: What are the established synthetic pathways for synthesizing derivatives of this compound?

Answer:

The synthesis typically involves multi-step routes, including cyclocondensation of substituted benzoic acid precursors with acrylate derivatives, followed by functionalization at the 7-position. For example:

- Lactamization : Thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives using polyphosphoric acid (PPA) catalysts .

- Nitro Reduction : Reduction of 8-nitro precursors (e.g., 7-chloro-8-nitro derivatives) to generate intermediates for further substitution with furan moieties .

- Cyclopropane Integration : Substitution with cyclopropylamine, a common strategy in quinolone synthesis to enhance antibacterial activity .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Answer:

- NMR Spectroscopy : H and C NMR to verify the furan ring integration, ketone positions, and hydrogenation patterns in the hexahydroquinoline core .

- HPLC-MS : High-resolution mass spectrometry for molecular weight confirmation and purity assessment, especially for detecting regioisomeric byproducts .

- X-ray Crystallography : For unambiguous determination of crystalline forms, particularly when studying polymorphic variations in pharmaceutical applications .

Advanced: How do structural modifications at the 7-position influence antibacterial activity?

Answer:

- Substituent Effects : Bulky or electron-withdrawing groups (e.g., cyclopropyl, fluoro) at the 7-position enhance bacterial gyrase inhibition by improving target binding affinity .

- Furan vs. Other Heterocycles : The furan-2-yl group provides optimal π-π stacking interactions with bacterial DNA compared to phenyl or pyridyl analogs, as observed in SAR studies of related quinolones .

- Data Contradictions : Some studies report reduced activity with methylated furan derivatives, suggesting steric hindrance at the binding site .

Advanced: What computational strategies predict binding interactions with bacterial targets?

Answer:

- Molecular Docking : Simulations using bacterial gyrase (e.g., E. coli GyrB) or topoisomerase IV structures to map hydrogen bonding and hydrophobic interactions with the quinoline core and furan substituent .

- QSAR Models : Quantitative structure-activity relationship analyses of logP, polar surface area, and substituent electronegativity to optimize pharmacokinetic properties .

- Free Energy Perturbation (FEP) : For predicting resistance mutations (e.g., fluoroquinolone-resistant Staphylococcus aureus) by modeling energy changes in mutant vs. wild-type targets .

Basic: What is the documented antibacterial spectrum of related quinoline-3-carboxylic acid derivatives?

Answer:

- Gram-Negative Activity : Derivatives with fluoro and cyclopropyl groups (e.g., ciprofloxacin analogs) show potent activity against E. coli and Pseudomonas aeruginosa .

- Gram-Positive Limitations : Reduced efficacy against Staphylococcus spp. due to efflux pump mechanisms, though 8-nitro derivatives show improved penetration .

- Synergy Studies : Co-administration with β-lactamase inhibitors (e.g., clavulanic acid) enhances activity in resistant strains .

Advanced: How can discrepancies in solubility and stability data be resolved experimentally?

Answer:

- pH-Dependent Solubility : Conduct solubility assays across pH 1–7 to identify optimal conditions for bioavailability, as carboxylic acid groups ionize in physiological pH .

- Accelerated Stability Testing : Use thermal stress (40–60°C) and humidity chambers (75% RH) to identify degradation pathways (e.g., furan ring oxidation or ketone reduction) .

- Co-Crystallization : Improve stability by forming co-crystals with pharmaceutically acceptable co-formers (e.g., nicotinamide) to mitigate hygroscopicity .

Basic: What are the key challenges in scaling up laboratory-scale synthesis?

Answer:

- Purification Complexity : Multi-step syntheses generate regioisomeric impurities; optimize column chromatography or recrystallization solvents (e.g., ethanol/water mixtures) .

- Nitro Group Handling : Safety protocols for handling nitro intermediates (e.g., 8-nitro derivatives) to prevent explosive byproducts .

- Yield Optimization : Catalytic hydrogenation of the quinoline core requires precise control of pressure and catalyst loading (e.g., 10% Pd/C) to avoid over-reduction .

Advanced: How does the furan ring contribute to metabolic stability?

Answer:

- CYP450 Interactions : The furan ring undergoes CYP3A4-mediated oxidation, forming reactive epoxide intermediates; deuterium labeling at vulnerable positions slows metabolism .

- Glucuronidation Studies : Carboxylic acid moieties are prone to Phase II conjugation; methyl ester prodrugs improve oral bioavailability by delaying glucuronidation .

- Species Variability : Rodent microsomal assays overpredict human clearance due to differences in furan-metabolizing enzymes; use human hepatocytes for accurate ADME profiling .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

- Temperature : Store at -20°C under inert gas (argon) to minimize oxidation of the furan ring and ketone groups .

- Light Sensitivity : Amber vials are essential to prevent photodegradation of the conjugated quinoline system .

- Purity Monitoring : Periodic HPLC analysis (e.g., every 6 months) to detect hydrolytic degradation products like free carboxylic acids .

Advanced: What strategies address low yields in the final lactamization step?

Answer:

- Catalyst Screening : Test Brønsted acids (e.g., PPA vs. methanesulfonic acid) to optimize ring closure efficiency; PPA yields >80% in hexahydroquinoline systems .

- Microwave Assistance : Reduce reaction time from 24 hours to 30 minutes under microwave irradiation (150°C) while maintaining yield .

- Solvent Effects : High-boiling solvents (e.g., DMF or xylene) improve reaction homogeneity and prevent side reactions like decarboxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。